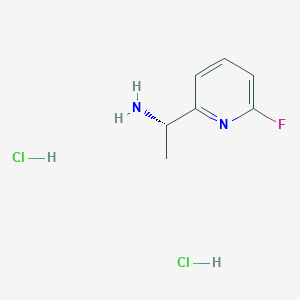
(S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of fluoropyridines. It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine, which serves as the core structure.
Substitution Reaction: The fluorine atom on the pyridine ring is substituted with an ethanamine group through a nucleophilic substitution reaction.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the (S)-enantiomer.
Dihydrochloride Formation: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
- (6-Fluoropyridin-2-yl)methanamine dihydrochloride
Uniqueness
(S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is unique due to its specific structural features, such as the presence of the ethanamine group and the (S)-enantiomeric form
Propiedades
Fórmula molecular |
C7H11Cl2FN2 |
|---|---|
Peso molecular |
213.08 g/mol |
Nombre IUPAC |
(1S)-1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
Clave InChI |
LAPSSXQERAHMRK-XRIGFGBMSA-N |
SMILES isomérico |
C[C@@H](C1=NC(=CC=C1)F)N.Cl.Cl |
SMILES canónico |
CC(C1=NC(=CC=C1)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




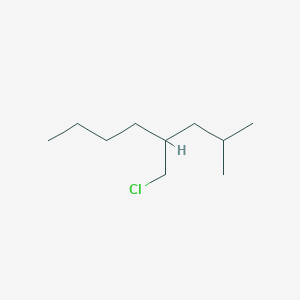

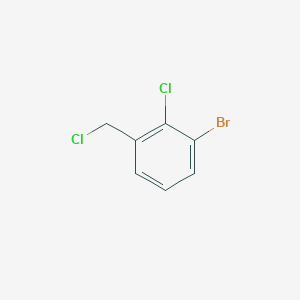
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
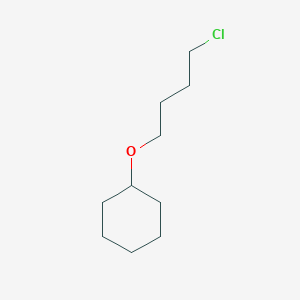
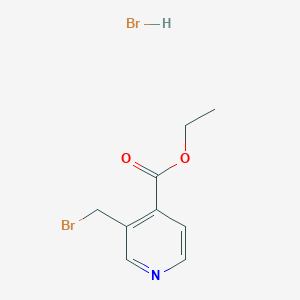

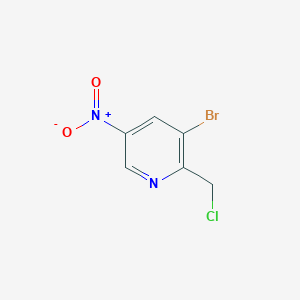
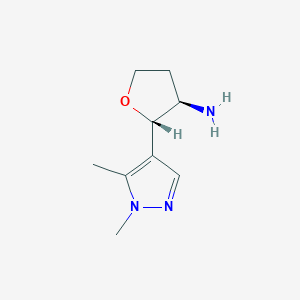
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)

